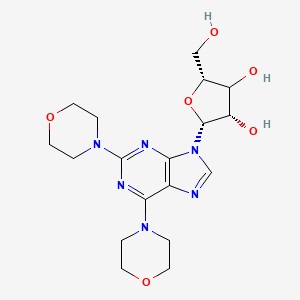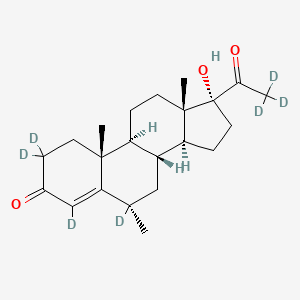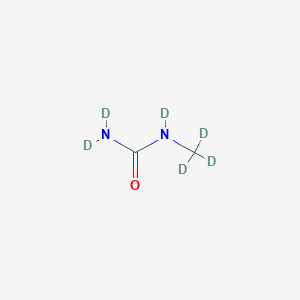
Methylurea-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylurea-D6 is a deuterium-labeled derivative of methylurea, where six hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics due to the unique properties of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
Methylurea-D6 can be synthesized through the nucleophilic addition of deuterated methylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, avoiding the use of organic solvents . The reaction typically proceeds under mild conditions, with the deuterated methylamine reacting with potassium isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling throughout the synthesis.
化学反応の分析
Types of Reactions
Methylurea-D6 undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form substituted ureas.
Oxidation: Can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves amines and isocyanates under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted ureas, carbonyl compounds, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methylurea-D6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: Helps in studying metabolic pathways and enzyme mechanisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the synthesis of deuterated compounds for various applications.
作用機序
The mechanism of action of methylurea-D6 involves its interaction with specific molecular targets. The deuterium atoms in this compound can influence the reaction kinetics and pathways due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated methylurea .
類似化合物との比較
Similar Compounds
N-Methylurea: A non-deuterated analog of methylurea-D6.
N,N-Dimethylurea: Another urea derivative with two methyl groups.
Tetramethylurea: A more heavily substituted urea compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotope effect can lead to differences in reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
特性
分子式 |
C2H6N2O |
|---|---|
分子量 |
80.12 g/mol |
IUPAC名 |
1,1,3-trideuterio-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)/i1D3/hD3 |
InChIキー |
XGEGHDBEHXKFPX-SQOCRZMJSA-N |
異性体SMILES |
[2H]C([2H])([2H])N([2H])C(=O)N([2H])[2H] |
正規SMILES |
CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


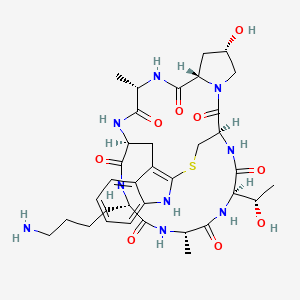
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
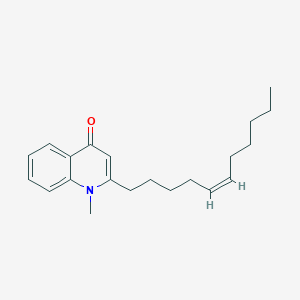
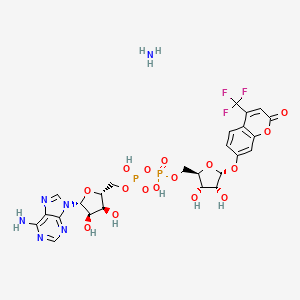
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
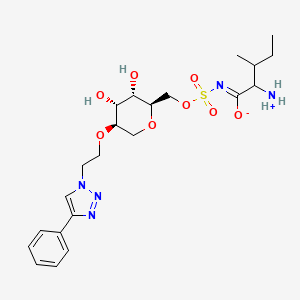
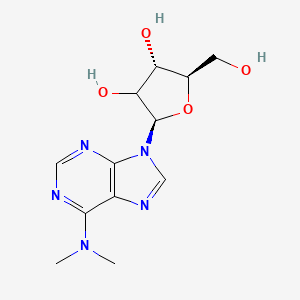
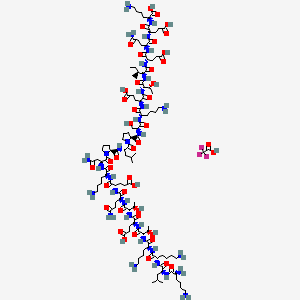
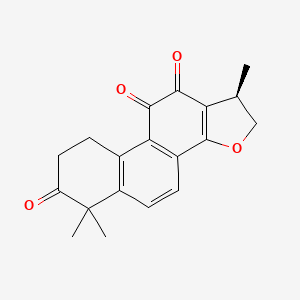
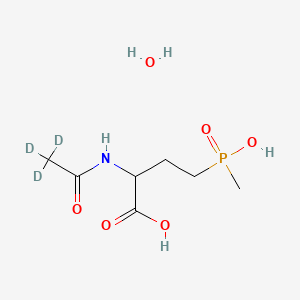
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
